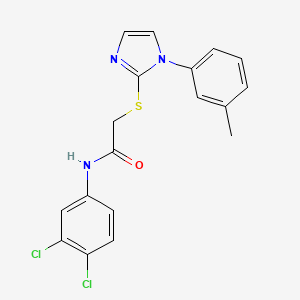
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as DTTA, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. DTTA belongs to the class of imidazole-based compounds and has been shown to have a wide range of biochemical and physiological effects.
作用机制
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects through a variety of mechanisms, including the inhibition of protein synthesis, the inhibition of DNA synthesis, and the modulation of cell signaling pathways. N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis, and to inhibit the activity of DNA polymerase, which is responsible for DNA synthesis. N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide also modulates cell signaling pathways by inhibiting the activity of enzymes such as protein kinases and phosphatases.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has also been shown to have antimicrobial activity against a variety of pathogens, including bacteria and fungi.
实验室实验的优点和局限性
One advantage of using N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide in lab experiments is its broad range of potential therapeutic applications. N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have activity against a variety of diseases, making it a promising candidate for drug development. However, one limitation of using N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide in lab experiments is its potential toxicity. N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have cytotoxic effects at high concentrations, which may limit its use in vivo.
未来方向
There are several future directions for research on N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide. One area of research is the development of N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide-based drugs for the treatment of cancer, infectious diseases, and inflammation. Another area of research is the investigation of the molecular mechanisms underlying the effects of N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, which may lead to the identification of new therapeutic targets. Additionally, research on the pharmacokinetics and toxicity of N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide may help to optimize its use in clinical settings.
合成方法
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can be synthesized using a variety of methods, including the reaction of 3,4-dichloroaniline with m-tolylthiourea in the presence of a base such as sodium hydroxide. The resulting product is then reacted with chloroacetyl chloride to form N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide.
科学研究应用
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been studied for its potential therapeutic applications in a variety of fields, including oncology, infectious diseases, and inflammation. In oncology, N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have antimicrobial activity against a variety of pathogens, including bacteria and fungi. In inflammation, N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-12-3-2-4-14(9-12)23-8-7-21-18(23)25-11-17(24)22-13-5-6-15(19)16(20)10-13/h2-10H,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAXNVQWPMYIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


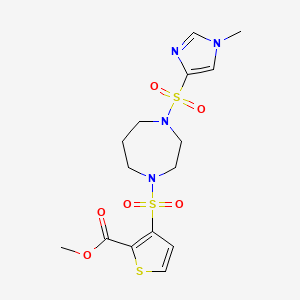
![2-(2,5-dimethylphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2618705.png)


![2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline](/img/structure/B2618708.png)
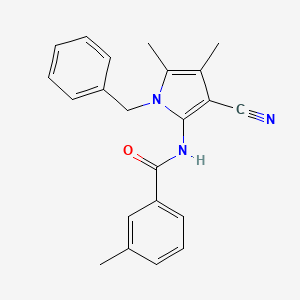
![N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2618711.png)
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2618713.png)
![(2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/no-structure.png)

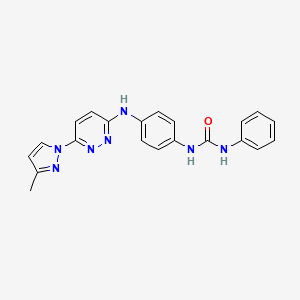
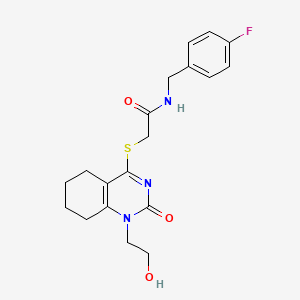
![1-(4-fluorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2618719.png)